3-(Pyrrolidin-3-ylmethyl)pyridine

Pharmacokinetics Drug-likeness CNS Penetration

3-(Pyrrolidin-3-ylmethyl)pyridine (CAS 1018827-45-6) is a heterocyclic organic compound belonging to the aralkylamine class, characterized by a pyridine ring linked to a pyrrolidine moiety via a methylene bridge. With a molecular formula of C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis due to the presence of two distinct nitrogen-containing rings, which enable diverse interactions with biological targets.

Molecular Formula C10H14N2
Molecular Weight 162.236
CAS No. 1018827-45-6
Cat. No. B2854880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrrolidin-3-ylmethyl)pyridine
CAS1018827-45-6
Molecular FormulaC10H14N2
Molecular Weight162.236
Structural Identifiers
SMILESC1CNCC1CC2=CN=CC=C2
InChIInChI=1S/C10H14N2/c1-2-9(7-11-4-1)6-10-3-5-12-8-10/h1-2,4,7,10,12H,3,5-6,8H2
InChIKeyKZXRUDMXYZAZKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyrrolidin-3-ylmethyl)pyridine (CAS 1018827-45-6) Procurement Guide: Structural Baseline and Class Overview


3-(Pyrrolidin-3-ylmethyl)pyridine (CAS 1018827-45-6) is a heterocyclic organic compound belonging to the aralkylamine class, characterized by a pyridine ring linked to a pyrrolidine moiety via a methylene bridge [1]. With a molecular formula of C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis due to the presence of two distinct nitrogen-containing rings, which enable diverse interactions with biological targets [2]. Its molecular properties, including a LogP of ~1.1 and a topological polar surface area (TPSA) of 24.9 Ų, are computable and inform its physicochemical behavior in research applications .

Why 3-(Pyrrolidin-3-ylmethyl)pyridine Cannot Be Readily Substituted by Close Analogs


The substitution of 3-(Pyrrolidin-3-ylmethyl)pyridine with regioisomers such as 2-(Pyrrolidin-3-ylmethyl)pyridine or 4-[(Pyrrolidin-3-yl)methyl]pyridine is not straightforward due to the fundamental differences in molecular topology and electronic distribution imparted by the substitution pattern on the pyridine ring [1]. The 3-position substitution dictates a specific spatial orientation of the pyrrolidine ring relative to the pyridine nitrogen, a critical parameter for molecular recognition events [2]. Furthermore, altering the core scaffold to other heterocyclic systems or introducing substituents (e.g., a methyl group) will fundamentally change the compound's conformational ensemble, hydrogen bonding capabilities, and, consequently, its utility as a specific chemical probe or synthetic intermediate, necessitating a rigorous, evidence-based selection process .

Quantitative Evidence Guide for 3-(Pyrrolidin-3-ylmethyl)pyridine (CAS 1018827-45-6)


Pharmacokinetic Differentiation: Computed Lipophilicity and Permeability vs. Substituted Analogs

The computed LogP (XLogP3) value of 3-(Pyrrolidin-3-ylmethyl)pyridine is 1.1 . In contrast, the introduction of a methyl substituent at the 5-position of the pyridine ring, as in 5-Methyl-2-(pyrrolidin-3-ylmethyl)pyridine, increases the computed LogP to 1.33 . This quantifiable difference in lipophilicity suggests that 3-(Pyrrolidin-3-ylmethyl)pyridine would exhibit distinct passive membrane permeability and solubility profiles compared to its methylated analog, which is a critical consideration for applications involving cellular assays or in vivo studies. Furthermore, its topological polar surface area (TPSA) of 24.9 Ų and a hydrogen bond donor count of 1 are favorable parameters for potential blood-brain barrier (BBB) penetration [1].

Pharmacokinetics Drug-likeness CNS Penetration ADME

Structural Differentiation: 3-Position Substitution Defines a Unique Scaffold Topology

The core scaffold of 3-(Pyrrolidin-3-ylmethyl)pyridine features a methylene linker connecting the pyrrolidine's 3-position to the pyridine's 3-position [1]. This specific connectivity results in a distinct three-dimensional arrangement, where the pyrrolidine nitrogen is positioned meta to the pyridine nitrogen. The direct comparators, 2-(Pyrrolidin-3-ylmethyl)pyridine and 4-[(Pyrrolidin-3-yl)methyl]pyridine, present ortho and para connectivity patterns, respectively . While quantitative biological activity data directly comparing these regioisomers are currently not identified in the public domain, this fundamental structural difference is a primary driver of differential biological activity in many compound classes, as the spatial relationship between key pharmacophoric elements (the two basic nitrogen atoms) is altered .

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Hopping Chemical Probes

Regioisomeric Utility: Value as a Versatile Intermediate in Synthetic Methods Development

The 3-substituted pyridine core of this compound is a privileged scaffold in drug discovery, often leading to distinct reactivity profiles in late-stage functionalization compared to 2- or 4-substituted analogs [1]. Patents describe broad methods for the preparation of optionally substituted pyridyl pyrrolidines, highlighting the utility of the 3-pyridyl isomer as a key intermediate for synthesizing biologically active compounds [2]. While no direct, quantitative comparison of reaction yields between 3-(Pyrrolidin-3-ylmethyl)pyridine and its regioisomers in a specific transformation is provided in the open literature, the distinct electronic environment at the pyridine's 3-position (meta to the ring nitrogen) is known to confer different reactivity and selectivity compared to the ortho (2-) or para (4-) positions in reactions such as electrophilic aromatic substitution or metal-catalyzed cross-couplings .

Organic Synthesis Methodology Development Cross-Coupling Heterocyclic Chemistry

Commercial Availability and Purity: A Competitive Benchmark for Procurement

3-(Pyrrolidin-3-ylmethyl)pyridine (CAS 1018827-45-6) is commercially available from multiple reputable vendors in research quantities (e.g., 50mg) with a standard certified purity of ≥97% [1]. This contrasts with some of its close regioisomers, such as the 2-substituted analog, which are often offered as salt forms (e.g., dihydrochloride, CAS 1361115-13-0), which alters the compound's molecular weight and handling properties . While the 4-substituted analog is available in a similar free base form , the specific pricing and lead times for the 3-substituted compound provide a competitive and reliable sourcing option for research programs. The availability of a defined purity grade (≥97%) and detailed certificates of analysis (CoA) from major suppliers ensures reproducibility in research applications .

Procurement Chemical Sourcing Research Supply Inventory Management

Potential for Differential Salt Formation: The Impact on Physicochemical Properties

The free base form of 3-(Pyrrolidin-3-ylmethyl)pyridine (CAS 1018827-45-6) can be converted into a range of salts with distinct physicochemical properties, a key consideration for pharmaceutical research [1]. For example, the dihydrochloride salt (SR-57227A, CAS 1864064-20-9) has a molecular weight of 235.15 g/mol and exhibits significantly altered aqueous solubility compared to the free base (MW 162.23 g/mol) . The oxalate salt (CAS 1018827-46-7) has a molecular weight of 252.27 g/mol and is reported to have applications in studying oxalate-related diseases and cancer, with preliminary data suggesting it can inhibit the proliferation of breast cancer cell lines (e.g., MDA-MB-231 and MCF-7) . The ability to select between the free base and various salt forms provides researchers with quantifiable control over key properties like solubility, stability, and bioavailability, offering a level of experimental flexibility not possible with a compound available in only one form .

Pharmaceutical Chemistry Formulation Science Salt Selection Solid State Chemistry

Optimal Research and Industrial Applications for 3-(Pyrrolidin-3-ylmethyl)pyridine (CAS 1018827-45-6)


Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies Targeting CNS Receptors

3-(Pyrrolidin-3-ylmethyl)pyridine is an ideal candidate for SAR campaigns exploring the chemical space of central nervous system (CNS) receptor ligands. Its favorable in silico ADME properties, including a low LogP (1.1) and low TPSA (24.9 Ų), suggest potential for blood-brain barrier (BBB) penetration . The distinct spatial orientation of the two basic nitrogen atoms in this regioisomer offers a unique pharmacophore to probe receptor binding pockets, differentiating it from 2- and 4-substituted analogs [1]. Researchers can systematically vary substituents on both the pyridine and pyrrolidine rings to optimize target affinity and selectivity.

Synthetic Methodology: Development of Regioselective C-H Functionalization Reactions

The 3-substituted pyridine core is a valuable substrate for developing and testing new methodologies in late-stage functionalization (LSF) . Its reactivity, governed by the electron-deficient nature of the pyridine ring and the meta-directing effect of the substituent, provides a challenging and informative test case for new catalysts and reaction conditions. Successful derivatization of this scaffold can demonstrate the broad utility and selectivity of a new synthetic method, as highlighted in patent literature for the preparation of diverse pyridyl pyrrolidines [1].

Chemical Biology: Synthesis of Novel Chemical Probes and Bioconjugates

The free base form of 3-(Pyrrolidin-3-ylmethyl)pyridine is a convenient starting material for constructing more complex chemical probes. Its two amine moieties (one aromatic, one aliphatic) offer orthogonal handles for selective functionalization. The pyrrolidine nitrogen can be readily acylated or alkylated, while the pyridine ring can be further elaborated via cross-coupling or other transformations . The ability to generate various salt forms also allows researchers to tune the probe's solubility and stability for specific biological assays [1].

Procurement and Inventory: Reliable Sourcing of a High-Purity Building Block

For research programs and CROs requiring a consistent supply of a high-purity intermediate, 3-(Pyrrolidin-3-ylmethyl)pyridine (CAS 1018827-45-6) is a pragmatic choice. It is available from multiple commercial vendors in research quantities with a certified purity of ≥97% [1]. This reliability in sourcing and quality control minimizes experimental variability and project delays, a key consideration for large-scale compound library synthesis or long-term medicinal chemistry projects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

5 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Pyrrolidin-3-ylmethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.